molecular formula C10H12N2O B13348105 2-(Benzo[d]isoxazol-5-yl)propan-1-amine

2-(Benzo[d]isoxazol-5-yl)propan-1-amine

Cat. No.: B13348105
M. Wt: 176.21 g/mol
InChI Key: QEAGXOABWFJATL-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-5-yl)propan-1-amine is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including 2-(Benzo[d]isoxazol-5-yl)propan-1-amine, can be achieved through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of isoxazole derivatives often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce the desired compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]isoxazol-5-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(Benzo[d]isoxazol-5-yl)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Benzo[d]isoxazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Benzo[d]isoxazol-5-yl)propan-1-amine include other isoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and therapeutic potential compared to other isoxazole derivatives .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(1,2-benzoxazol-5-yl)propan-1-amine

InChI

InChI=1S/C10H12N2O/c1-7(5-11)8-2-3-10-9(4-8)6-12-13-10/h2-4,6-7H,5,11H2,1H3

InChI Key

QEAGXOABWFJATL-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)ON=C2

Origin of Product

United States

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